molecular formula C20H19N3O2S B2601144 N-(2-(3-phenethylureido)phenyl)thiophene-3-carboxamide CAS No. 1206991-11-8

N-(2-(3-phenethylureido)phenyl)thiophene-3-carboxamide

Cat. No.: B2601144
CAS No.: 1206991-11-8
M. Wt: 365.45
InChI Key: NDJSYKAJHQQEDL-UHFFFAOYSA-N
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Description

N-(2-(3-phenethylureido)phenyl)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-phenethylureido)phenyl)thiophene-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenylthiophene-3-carboxamide with phenethyl isocyanate in the presence of a suitable base . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-phenethylureido)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(2-(3-phenethylureido)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a thiophene ring with a phenethylureido group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[2-(2-phenylethylcarbamoylamino)phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-19(16-11-13-26-14-16)22-17-8-4-5-9-18(17)23-20(25)21-12-10-15-6-2-1-3-7-15/h1-9,11,13-14H,10,12H2,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJSYKAJHQQEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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